molecular formula C12H14N2O2S2 B5706126 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide

Cat. No. B5706126
M. Wt: 282.4 g/mol
InChI Key: DVZRKGSRGYFCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide, also known as EPM, is a compound that has been extensively studied for its potential use in scientific research. This molecule belongs to the class of thiazole compounds, which have been shown to exhibit a range of biological activities. EPM has been investigated for its potential as a modulator of ion channels, as well as for its effects on cellular signaling pathways.

Mechanism of Action

The mechanism by which N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide inhibits Kv1.3 channels is not fully understood, but it is thought to involve binding to a site on the channel protein. This binding may alter the conformation of the channel, preventing it from opening in response to changes in membrane potential. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide has also been shown to inhibit other ion channels, including the calcium-activated potassium channel KCa3.1.
Biochemical and Physiological Effects
In addition to its effects on ion channels, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide has also been shown to reduce the production of reactive oxygen species in cells, which may have implications for conditions such as inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide in lab experiments is its specificity for Kv1.3 channels. This allows researchers to investigate the role of these channels in various physiological processes, without the confounding effects of other ion channels. However, one limitation of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide is its relatively low potency, which may require high concentrations of the compound to achieve significant effects. Additionally, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide has limited solubility in water, which may limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide. One area of interest is its potential as a therapeutic agent for autoimmune diseases and other conditions involving overactive immune responses. Further studies are needed to investigate the efficacy and safety of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide in animal models and clinical trials. Additionally, the mechanism by which N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide inhibits Kv1.3 channels could be further elucidated, which may lead to the development of more potent and selective inhibitors. Finally, the effects of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide on other ion channels and cellular signaling pathways could be investigated, which may reveal additional therapeutic targets.

Synthesis Methods

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide involves the reaction of 2-mercapto-5-ethyl-1,3-thiazole with p-nitrobenzaldehyde, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with methanesulfonyl chloride to yield the final product.

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide has been investigated for its potential use in a variety of scientific research applications. One area of interest has been its effects on ion channels, particularly the voltage-gated potassium channel Kv1.3. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide has been shown to inhibit Kv1.3 channels, which are involved in a range of physiological processes including T-cell activation and proliferation. This suggests that N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide may have potential as a therapeutic agent for autoimmune diseases and other conditions involving overactive immune responses.

properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-3-10-11(9-7-5-4-6-8-9)13-12(17-10)14-18(2,15)16/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZRKGSRGYFCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NS(=O)(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide

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